Tirabrutinib

描述

This compound has shown significant promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . ONO-4059 works by inhibiting BTK, a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in the development and function of B-cells .

准备方法

ONO-4059的合成涉及多个关键步骤,包括形成核心结构和引入其活性所必需的官能团。合成路线通常从制备关键中间体开始,然后对该中间体进行各种化学反应以形成最终产物。 反应条件通常涉及使用特定试剂和催化剂以确保高产率和纯度 . ONO-4059的工业生产方法旨在实现可扩展性和成本效益,确保该化合物能够以大量生产以满足临床需求 .

化学反应分析

ONO-4059经历了几种类型的化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物通常是具有修饰官能团的ONO-4059衍生物,这些衍生物可用于研究该化合物的构效关系 .

科学研究应用

ONO-4059在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它用作工具化合物来研究BTK在各种信号通路中的作用 . 在生物学领域,ONO-4059用于研究B细胞发育和功能的机制 . 在医学领域,它在治疗B细胞恶性肿瘤方面显示出巨大潜力,几项临床试验证明了其有效性和安全性 . 在工业领域,ONO-4059用于开发针对BTK的新型治疗剂 .

作用机制

相似化合物的比较

生物活性

Tirabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, primarily developed for the treatment of various B-cell malignancies. Its biological activity has been extensively studied, demonstrating significant therapeutic potential, particularly in conditions such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia (WM). This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound exhibits its anti-tumor effects through selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to the modulation of several downstream signaling proteins:

- NF-κB : Involved in cell survival and proliferation.

- AKT : Plays a role in cell growth and metabolism.

- ERK : Associated with cell division and differentiation.

Key Findings from Research Studies

-

Selectivity and Efficacy :

- This compound demonstrated a highly selective kinase profile compared to ibrutinib, showing reduced off-target effects and improved safety .

- In vitro studies indicated that this compound inhibited cell growth in ABC-DLBCL cell lines (e.g., TMD8 and U-2932) with an IC50 value of approximately 3.59 nmol/L .

- Phosphoproteomic Analysis :

- In Vivo Efficacy :

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising results:

Phase II Study in Waldenström's Macroglobulinemia

- Study Design : A multicenter, open-label trial involving treatment-naïve and relapsed/refractory patients.

- Results :

Long-term Follow-up Studies

- A three-year follow-up analysis indicated sustained efficacy with deep responses in a subset of patients with primary central nervous system lymphoma (PCNSL) .

- Overall response rates remained favorable, reinforcing the long-term clinical benefits of this compound .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events predominantly classified as grade 1 or 2:

| Adverse Event | Frequency (%) |

|---|---|

| Rash | 44.4 |

| Neutropenia | 25.9 |

| Leukopenia | 22.2 |

| Grade ≥3 AEs | 11.1 |

No significant cardiovascular events were associated with this compound, differentiating it from other BTK inhibitors like ibrutinib which have been linked to atrial fibrillation .

属性

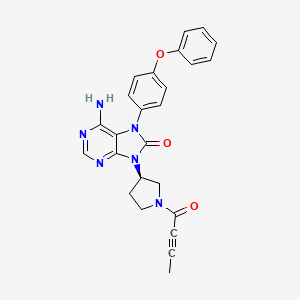

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Tirabrutinib?

A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].

Q2: How does this compound interact with BTK?

A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].

Q3: What are the downstream consequences of BTK inhibition by this compound?

A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].

Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?

A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].

Q5: Has this compound shown activity in preclinical models of autoimmune diseases?

A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].

Q6: What clinical trials have been conducted with this compound?

A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].

Q7: What is the regulatory approval status of this compound?

A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].

Q8: What are the common adverse events associated with this compound?

A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].

Q9: Have any resistance mechanisms to this compound been identified?

A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。